molecular formula C15H17NO3 B4887272 2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4887272
M. Wt: 259.30 g/mol
InChI Key: SZZMNDQSYGZEAD-UHFFFAOYSA-N
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Description

2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a furan ring and an isoindole structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring imparts unique chemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of furan derivatives with isoindole precursors. One common method involves the use of microwave-assisted conditions to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and solvents like THF or CCl4 .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave reactors to ensure consistent and efficient synthesis. The use of optimized reaction conditions, such as controlled temperature and pressure, is crucial to achieve high yields and purity. Additionally, the selection of appropriate catalysts and reagents is essential for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: Reduction reactions can modify the isoindole structure, leading to the formation of tetrahydroisoindole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or isoindole structure are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NBS/AIBN for bromination, reducing agents like NaH, and coupling reagents such as triethyl phosphite . The reactions are typically carried out under reflux conditions or in the presence of microwave radiation to enhance reaction rates and yields.

Major Products Formed

The major products formed from these reactions include brominated intermediates, phosphonate derivatives, and various substituted furan and isoindole compounds. These products can be further utilized in the synthesis of more complex molecules with potential biological activity.

Scientific Research Applications

2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The furan ring and isoindole structure allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and isoindole-based molecules, such as:

Uniqueness

What sets 2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione apart is its unique combination of the furan ring and isoindole structure. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-9-6-10(2)13-12(7-9)14(17)16(15(13)18)8-11-4-3-5-19-11/h3-6,10,12-13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZMNDQSYGZEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CC2C1C(=O)N(C2=O)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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